molecular formula C12H9N3O2 B13744286 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- CAS No. 31701-42-5

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-

Cat. No.: B13744286
CAS No.: 31701-42-5
M. Wt: 227.22 g/mol
InChI Key: JLQBRVRLOLTDGE-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with the molecular formula C12H9N3O2. It is known for its role as an ultraviolet (UV) stabilizer, which helps in protecting materials from the harmful effects of UV radiation. This compound is widely used in various industries, including plastics, coatings, and personal care products, due to its ability to absorb UV light and prevent degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of 1,4-benzenediol with 2H-benzotriazole under specific conditions. One common method includes the use of sulfuric acid and water to create a reaction medium, followed by the addition of o-nitroaniline. The mixture is then cooled to a temperature range of 0-5°C, and a 20% sodium nitrite solution is added dropwise while maintaining the temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by absorbing UV radiation and converting it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety in the compound is responsible for the absorption of UV light, while the benzenediol part helps in stabilizing the molecule. This mechanism involves the excitation of electrons in the benzotriazole ring, which then dissipate the absorbed energy as heat .

Comparison with Similar Compounds

1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can be compared with other similar UV stabilizers:

These compounds share similar UV-absorbing properties but differ in their specific applications and stability under various conditions.

Properties

CAS No.

31701-42-5

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-(benzotriazol-2-yl)benzene-1,4-diol

InChI

InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H

InChI Key

JLQBRVRLOLTDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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